1-{5-[(4-cyclohexyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(1-piperidinyl)-2-propanol
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a piperidine ring, a methoxy group, and a propanol group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For example, the piperazine and piperidine rings could potentially be formed through cyclization reactions . The methoxy group might be introduced through a methylation reaction, and the propanol group could potentially be formed through a reduction reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl, piperazine, and piperidine rings would add a significant amount of three-dimensionality to the molecule . The methoxy and propanol groups would likely be capable of forming hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the piperazine and piperidine rings might be susceptible to reactions with electrophiles, while the methoxy and propanol groups could potentially undergo reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the methoxy and propanol groups could potentially allow the compound to form hydrogen bonds with other molecules .Future Directions
Properties
IUPAC Name |
1-[5-[(4-cyclohexylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-piperidin-1-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O3/c1-31-25-11-10-22(18-26(25)32-21-24(30)20-27-12-6-3-7-13-27)19-28-14-16-29(17-15-28)23-8-4-2-5-9-23/h10-11,18,23-24,30H,2-9,12-17,19-21H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBZJVLDVYQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OCC(CN4CCCCC4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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